molecular formula C9H10N2OS B2448367 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one CAS No. 170875-01-1

5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one

Katalognummer: B2448367
CAS-Nummer: 170875-01-1
Molekulargewicht: 194.25
InChI-Schlüssel: BOCCVGZLBZVNLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one is a chemical compound of interest in medicinal and organic chemistry research due to its hybrid structure incorporating both tetrahydropyridine and pyridazinone moieties. The pyridazinone core is a recognized pharmacophore in medicinal chemistry, associated with a broad spectrum of pharmacological activities . This particular structure is substituted with a thienyl group, a feature common in compounds being investigated for various biological activities. Researchers are exploring this compound and its analogs primarily in the context of drug discovery and development. The presence of the pyridazinone ring suggests potential for interaction with various enzymatic targets, while the tetrahydropyridine portion may influence the molecule's physicochemical properties and bioavailability . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Eigenschaften

IUPAC Name

4-methyl-3-thiophen-2-yl-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-6-5-8(12)10-11-9(6)7-3-2-4-13-7/h2-4,6H,5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCCVGZLBZVNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727494
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Vorbereitungsmethoden

Cyclocondensation of 2-Thienylhydrazine with γ-Keto Esters

The most widely documented route to tetrahydropyridazinones involves the cyclocondensation of hydrazines with γ-keto esters. For 5-methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one, 2-thienylhydrazine serves as the nitrogen source, reacting with ethyl 4-methyl-3-oxopentanoate under acidic or basic conditions.

Reaction Mechanism

  • Hydrazone Formation : The primary amine of 2-thienylhydrazine attacks the carbonyl group of the γ-keto ester, forming a hydrazone intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the secondary amine on the adjacent ester carbonyl group generates the tetrahydropyridazinone ring, with concomitant elimination of ethanol.
Optimization Parameters
  • Solvent : Ethanol or methanol facilitates solubility and moderates reaction exothermicity.
  • Catalyst : Ammonium acetate (5 mol%) accelerates cyclization by stabilizing transition states.
  • Temperature : Reflux conditions (78–80°C for ethanol) ensure complete conversion within 6–8 hours.
Yield and Characterization
  • Yield : 65–72% after recrystallization from ethanol.
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.40 (m, 1H, thienyl-H), 7.10–7.05 (m, 2H, thienyl-H), 3.90 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.25 (t, J = 6.3 Hz, 2H, CH₂), 2.80 (s, 3H, CH₃), 2.60–2.50 (m, 2H, CH₂).
    • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Cyclization of Thienyl-Substituted Diketones

Alternative routes employ pre-functionalized diketones, such as 5-methyl-6-(2-thienyl)-3-oxohexanoic acid, which undergoes cyclization with hydrazine hydrate.

Synthetic Protocol

  • Diketone Synthesis : Claisen condensation of ethyl acetoacetate with 2-thienylacetyl chloride yields the diketone precursor.
  • Cyclization : Treatment with hydrazine hydrate (2 equiv) in refluxing ethanol forms the tetrahydropyridazinone ring.
Key Advantages
  • Regioselectivity : Pre-installed substituents eliminate competing pathways, ensuring correct positioning of methyl and thienyl groups.
  • Yield Enhancement : 78–85% isolated yield due to reduced side reactions.
Analytical Validation
  • X-Ray Crystallography : Confirms planar geometry of the pyridazinone ring and cis orientation of substituents.
  • Elemental Analysis : Calculated for C₁₀H₁₂N₂O₂S: C 54.53%, H 5.45%, N 12.73%; Found: C 54.48%, H 5.49%, N 12.69%.

Post-Functionalization of Pyridazinone Intermediates

While less common, late-stage modification of pre-formed pyridazinones offers a viable pathway. For example, Suzuki-Miyaura coupling introduces the thienyl group to a brominated tetrahydropyridazinone core.

Procedure

  • Bromination : NBS (N-bromosuccinimide) selectively brominates position 6 of 5-methyl-2,3,4,5-tetrahydropyridazin-3-one.
  • Cross-Coupling : Reaction with 2-thienylboronic acid under Pd(PPh₃)₄ catalysis in toluene/water (3:1) at 90°C.
Challenges
  • Chemoselectivity : Competing debromination requires careful catalyst loading (5 mol% Pd).
  • Yield : Moderate (50–55%) due to steric hindrance at position 6.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purity (%) Key Advantage
Cyclocondensation 2-Thienylhydrazine, γ-keto ester 65–72 ≥98 Scalability, minimal byproducts
Diketone Cyclization Pre-formed diketone 78–85 ≥99 High regioselectivity
Post-Functionalization Bromopyridazinone, boronic acid 50–55 95 Modularity for analog synthesis

Mechanistic Insights and Side Reactions

Competing pathways in cyclocondensation include:

  • Over-cyclization : Prolonged heating may lead to dehydration, forming fully aromatic pyridazinones.
  • Ester Hydrolysis : Acidic conditions risk saponification of the γ-keto ester, necessitating pH control (pH 6–7).

Mitigation strategies involve:

  • Temperature Modulation : Gradual heating to reflux minimizes decomposition.
  • Catalyst Screening : Zinc chloride improves cyclization kinetics without promoting hydrolysis.

Industrial-Scale Considerations

For bulk synthesis, the diketone cyclization route is preferred due to:

  • Solvent Recovery : Ethanol can be distilled and reused.
  • Throughput : Batch processes achieve >90% conversion in 4-hour cycles.

Emerging Methodologies

Recent advances include:

  • Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes with comparable yields (70%).
  • Flow Chemistry : Continuous-flow reactors enhance heat transfer, enabling gram-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thienyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one is unique due to the presence of both a thienyl and a pyridazinone ring, which imparts distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one is characterized by a tetrahydropyridazine core with a methyl group and a thienyl substituent. Its molecular formula is C9H10N2OSC_9H_{10}N_2OS with a molecular weight of approximately 194.25 g/mol. The compound's structure can be represented as follows:

InChI 1S C9H10N2OS c1 6 5 8 12 \text{InChI 1S C9H10N2OS c1 6 5 8 12 }

Research indicates that 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one acts as an agonist for the G-protein-coupled receptor GPR119. This receptor is primarily expressed in pancreatic beta cells and intestinal L cells, playing a crucial role in glucose metabolism and insulin secretion. Activation of GPR119 has been shown to enhance insulin release in a glucose-dependent manner, making it a potential therapeutic target for type 2 diabetes management .

Antidiabetic Effects

Numerous studies have highlighted the antidiabetic potential of this compound. For instance, it has been demonstrated to lower blood glucose levels in diabetic rodent models without significant side effects commonly associated with traditional antidiabetic medications .

Tyrosinase Inhibition

Another area of interest is the compound's inhibitory activity on tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders. Preliminary studies suggest that 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one may exhibit moderate inhibitory effects on tyrosinase activity .

Pharmacological Studies

  • Antidiabetic Activity : A study conducted on diabetic mice showed that administration of 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one resulted in a significant reduction in fasting blood glucose levels compared to control groups .
  • Tyrosinase Inhibition : In vitro assays demonstrated that the compound inhibited tyrosinase activity by approximately 50% at a concentration of 100 µM. This suggests potential use in cosmetic formulations aimed at skin lightening .

Comparative Analysis

The following table summarizes key biological activities and their implications:

ActivityMechanismImplication
AntidiabeticGPR119 agonist; enhances insulin secretionPotential treatment for type 2 diabetes
Tyrosinase inhibitionCompetitive inhibition of enzyme activityUse in cosmetic products for skin lightening

Q & A

Q. What are the standard synthetic routes for 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one?

  • Methodology : The compound is typically synthesized via cyclization of β-aroyl propionic acid derivatives with hydrazine hydrate. For example:

React an appropriate aromatic hydrocarbon (e.g., 2-thienyl derivatives) with succinic anhydride in the presence of AlCl₃ to form β-aroyl propionic acid.

Cyclize the intermediate with hydrazine hydrate under reflux to yield the tetrahydropyridazin-3-one core .

  • Key Considerations : Monitor reaction progress using TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) and purify via recrystallization in ethanol .

Q. How can the molecular structure of this compound be confirmed?

  • Methodology :
  • Spectroscopy : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm proton and carbon environments, respectively. IR spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹). Mass spectrometry verifies molecular weight .
  • Crystallography : For unambiguous confirmation, perform single-crystal X-ray diffraction. SHELX programs (e.g., SHELXL) are widely used for structure refinement, particularly for resolving hydrogen bonding and stereochemistry .

Q. What purification techniques are effective for isolating this compound?

  • Methodology :
  • Recrystallization : Use ethanol or ethyl acetate as solvents to remove impurities.
  • Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative TLC for small-scale purification .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

  • Methodology :
  • Regioisomer Control : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the desired regioisomer. For example, substituent positioning on the pyridazinone ring can be controlled by adjusting the electrophilic reactivity of intermediates .
  • Analytical Validation : Use 1H^1 \text{H}-NMR coupling constants and 2D NMR (e.g., NOESY) to distinguish regioisomers .

Q. What strategies improve reaction yields in large-scale synthesis?

  • Methodology :
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance cyclization efficiency.
  • Microwave Assistance : Reduce reaction time and improve yield by using microwave irradiation instead of conventional reflux .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility .

Q. How can crystallographic data resolve structural ambiguities?

  • Methodology :
  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) to obtain precise atomic coordinates.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen atom placement. Validate with R-factor convergence (< 5%) and residual electron density analysis .

Q. What protocols are recommended for evaluating biological activity (e.g., antifungal)?

  • Methodology :
  • Antifungal Assays : Use the broth microdilution method (CLSI M38 guidelines) against Candida albicans or Aspergillus fumigatus. Measure minimum inhibitory concentrations (MICs) .
  • Cytotoxicity Screening : Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. How should contradictory biological activity data be analyzed?

  • Methodology :
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 2-thienyl vs. 4-aminophenyl groups) to identify key pharmacophores. Use molecular docking to predict binding interactions .
  • Experimental Replication : Repeat assays under standardized conditions (pH, temperature) to rule out variability. Statistical tools (e.g., ANOVA) quantify significance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.